1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOEUFITAKIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Executive Summary
Target Molecule: 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Molecular Formula:
This guide details the synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, a versatile intermediate featuring a piperidine core functionalized with a sterically demanding ortho-chloro benzyl group.[1][2] The presence of the ortho-chloro substituent introduces specific steric considerations that influence reaction kinetics and catalyst selection.
Two primary pathways are presented:
-
Reductive Amination (Route A): The preferred method for laboratory-scale synthesis and library generation due to mild conditions and high chemoselectivity.[1][2]
-
Nucleophilic Substitution (Route B): An alternative "process-scale" route utilizing benzyl halides, favored when cost of goods (COGs) is a driver and purification capabilities are robust.[1][2][3]
Part 1: Retrosynthetic Analysis
To design a self-validating synthesis, we disconnect the C-N bond between the benzyl methylene and the piperidine nitrogen.[3] This reveals two logical precursor sets.
Strategic Disconnection[1][4]
-
Synthon A (Electrophile): 2-Chloro-4-methylbenzaldehyde (for reductive amination) or 2-Chloro-4-methylbenzyl chloride (for alkylation).[1][2]
-
Synthon B (Nucleophile): tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).[1][2]
Figure 1: Retrosynthetic tree illustrating the two convergent pathways to the N-Boc intermediate.[1][3]
Part 2: Route A — Reductive Amination (Preferred)[1][3]
This route is characterized by its operational simplicity and tolerance of the ortho-chloro steric hindrance.[2] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the intermediate iminium ion selectively without reducing the aldehyde, minimizing side products.[3]
Mechanism & Causality[1][4]
-
Imine Formation: The secondary amine of the piperidine attacks the aldehyde carbonyl.[2] Acid catalysis (Acetic Acid) protonates the carbinolamine intermediate, facilitating water elimination to form the iminium ion.[3]
-
Reduction: STAB delivers a hydride to the iminium carbon.[1][2] The ortho-Cl substituent on the benzyl ring may slightly retard the initial attack due to sterics, but STAB is sufficiently reactive to drive conversion at room temperature.[3]
Detailed Protocol
Reagents:
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a dry reaction vessel with 4-Boc-aminopiperidine (1.1 equiv) and 2-Chloro-4-methylbenzaldehyde (1.0 equiv).
-
Dissolve in DCE (concentration ~0.2 M).
-
Add AcOH (1.0 equiv).[1][2] Reasoning: Catalyzes imine formation by activating the carbonyl.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Work-up:
-
Deprotection (N-Boc Removal):
Data Summary: Route A
| Parameter | Specification |
| Yield (Step 1) | 85–95% |
| Yield (Step 2) | >90% (Quantitative often) |
| Key Impurity | Benzyl alcohol (from aldehyde reduction if imine formation is slow) |
| Purification | Column Chromatography (Step 1) or Recrystallization (Step 2) |
Part 3: Route B — Nucleophilic Substitution (Alkylation)[1][3]
This route uses the benzyl halide.[2][4] While direct, it requires careful control of stoichiometry to prevent quaternary ammonium salt formation (though less likely with the secondary amine of the piperidine).[3]
Detailed Protocol
Reagents:
Step-by-Step Workflow:
-
Alkylation:
-
Work-up:
-
Deprotection:
-
Proceed as in Route A.
-
Part 4: Critical Process Parameters & Troubleshooting
The following decision matrix helps troubleshoot common issues based on the ortho-chloro substitution pattern.
Figure 2: Troubleshooting logic for steric-related conversion issues.
Comparison of Routes
| Feature | Route A (Reductive Amination) | Route B (Alkylation) |
| Reagent Cost | Moderate (STAB is costlier) | Low (Benzyl chloride is cheap) |
| Impurity Profile | Clean (Reductive byproducts easy to remove) | Moderate (Over-alkylation possible) |
| Steric Sensitivity | Low (Intramolecular hydride delivery) | High (Bimolecular |
| Recommendation | Primary Choice for R&D | Choice for Scale-up (>100g) |
Part 5: Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed.
1H NMR (400 MHz, DMSO-d6) - Free Base:
-
Aromatic Region:
7.1–7.4 ppm (3H, m, aromatic protons).[2][3] The ortho-Cl position will shift the adjacent proton downfield.[2] -
Benzylic:
3.5 ppm (2H, s, ).[1][2][3] -
Piperidine Core:
-
Methyl Group:
2.3 ppm (3H, s, ).[2][3]
Mass Spectrometry (ESI+):
-
Target Mass: Calculated
(approx).[1][2][3] -
Isotope Pattern: Distinct Chlorine pattern (
ratio of 3:1).[1][2][3] Expect peaks at m/z M and M+2.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][3] Link[1][3]
-
Gribble, G. W. (1998).[2][3] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1][2] Chemical Society Reviews, 27, 395-404.[2][3] Link
-
PubChem. (2025).[1][2] "1-((4-Chlorophenyl)methyl)piperidin-4-amine Compound Summary." National Library of Medicine.[2] Link (Analogous structure reference).[1][3]
-
ChemScene. (2025). "4-Boc-Aminopiperidine Product Information." Link
Sources
Physicochemical properties of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
An In-depth Technical Guide to the Physicochemical Profile of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and analytical characterization of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. As a novel compound featuring the ubiquitous piperidine scaffold, this molecule represents a significant building block for drug discovery and development.[1] The piperidine ring is a core structural element in numerous pharmaceuticals, valued for its ability to impart favorable properties such as aqueous solubility and metabolic stability.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both predicted physicochemical data and robust, field-proven methodologies for its empirical validation. The guide follows a logical progression from computational property prediction to practical laboratory protocols, ensuring a self-validating framework for scientists investigating this and structurally related compounds.
Introduction to the Piperidine Scaffold and the Target Molecule
The Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[2] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt a stable chair conformation.[1] This three-dimensional geometry is ideal for establishing precise interactions with biological targets. Furthermore, the basic nitrogen atom (pKa of the conjugate acid of piperidine is ~11.2) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of critical salt-bridge interactions with protein residues.[1][3]
Structural Profile of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
The target molecule, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, combines several key structural features. The core piperidine-4-amine provides a basic nitrogen center and a primary amine handle for further chemical modification. The N-benzyl group is substituted with a chloro atom at the 2-position and a methyl group at the 4-position. These substitutions are strategically important:
-
2-Chloro Group: This electron-withdrawing group can influence the electronics of the aromatic ring and introduce a potential halogen bonding interaction site. Its ortho position can enforce a specific conformational preference (torsional angle) of the benzyl group relative to the piperidine ring.
-
4-Methyl Group: This electron-donating group can modulate lipophilicity and provides a vector for exploring structure-activity relationships (SAR) in this region of chemical space.
The combination of these features makes this molecule a versatile intermediate for creating libraries of compounds for screening against various biological targets.
Predicted Physicochemical Properties
Due to the novelty of this specific compound, extensive experimental data is not widely available. Therefore, the following properties are based on computational predictions and data from structurally analogous compounds. These values provide a reliable baseline for experimental design.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₃H₁₉ClN₂ | - |
| Molecular Weight | 238.76 g/mol | - |
| XLogP3-AA | 2.8 - 3.2 | Computational (Analog:[4]) |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | Computational (Analog:[4]) |
| Hydrogen Bond Donor Count | 1 | Computational (Analog:[4]) |
| Hydrogen Bond Acceptor Count | 2 | Computational (Analog:[4]) |
| Rotatable Bond Count | 3 | Computational (Analog:[4]) |
| Basicity (pKa of conjugate acid) | 9.5 - 10.5 | Estimated (Piperidine base:[3]) |
Basicity and Lipophilicity
The primary determinant of basicity is the piperidine ring nitrogen. However, the molecule possesses two basic centers: the piperidine nitrogen and the 4-amino group. The piperidine nitrogen is expected to be the more basic of the two, with an estimated pKa (of its conjugate acid) slightly lower than that of unsubstituted piperidine due to the electron-withdrawing nature of the N-benzyl group.[3] The 4-amino group's basicity is typical for a primary amine on a saturated ring.
The predicted octanol-water partition coefficient (XLogP3) suggests moderate lipophilicity. The chloro and methyl substituents on the benzyl ring increase lipophilicity compared to an unsubstituted N-benzyl group, which is a critical parameter influencing membrane permeability and off-target effects in drug candidates.
Synthesis and Purification
A robust and widely applicable method for synthesizing N-substituted piperidine-4-amines is through reductive amination.[5] This approach offers high yields and uses readily available starting materials.
Proposed Synthetic Pathway: Reductive Amination
The most logical and field-proven approach involves the reaction of a protected piperidine precursor, such as 4-amino-1-Boc-piperidine, with 2-chloro-4-methylbenzaldehyde. The resulting imine is then reduced in situ to form the C-N bond. The final step involves the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to yield the target primary amine.
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocol
Objective: To synthesize 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine.
Materials:
-
4-Amino-1-Boc-piperidine (1.0 eq)
-
2-Chloro-4-methylbenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination:
-
To a solution of 4-amino-1-Boc-piperidine in anhydrous DCM, add 2-chloro-4-methylbenzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical as it is a mild and selective reducing agent for imines, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the crude intermediate from the previous step in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (excess, ~10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt of the final product.
-
-
Purification and Isolation:
-
The crude product can be purified by reverse-phase column chromatography. Alternatively, for the free base, neutralize the hydrochloride salt with a base (e.g., NaHCO₃), extract with an organic solvent, and purify by silica gel chromatography using a gradient of methanol in DCM.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. For a basic compound like this, a reverse-phase method is most appropriate.
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
Expected Result: A single major peak with >95% purity by area under the curve. The use of formic acid in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.
Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and offers structural information through fragmentation patterns.[6][7][8]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z 239.13 (for C₁₃H₂₀ClN₂⁺). The isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible at m/z 239.1 and 241.1.
-
Key Fragmentation: The most likely fragmentation pathway is benzylic cleavage, resulting in a fragment ion corresponding to the 2-chloro-4-methylbenzyl cation (m/z ~155) and/or the piperidine-4-amine radical cation. This fragmentation is characteristic of N-benzyl amines and provides definitive evidence of the bond connectivity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Region (δ 7.0-7.4 ppm): Three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (δ ~3.5 ppm): A singlet integrating to two protons (Ar-CH₂ -N).
-
Piperidine Ring Protons (δ 1.5-3.0 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring.
-
Methyl Protons (δ ~2.3 ppm): A singlet integrating to three protons (Ar-CH₃ ).
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ ~125-140 ppm).
-
Benzylic Carbon: One signal around δ 60-65 ppm.
-
Piperidine Carbons: Four signals in the aliphatic region (δ ~30-55 ppm).
-
Methyl Carbon: One signal around δ 20 ppm.
-
Potential Applications and Future Directions
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a valuable starting material for the synthesis of novel chemical entities. Its primary amine serves as a versatile handle for derivatization, for example, through acylation, sulfonylation, or further alkylation, to generate compound libraries for high-throughput screening.[9] Given the prevalence of the substituted piperidine motif in inhibitors of kinases, GPCRs, and ion channels, this compound and its derivatives are prime candidates for investigation in therapeutic areas such as oncology, neuroscience, and infectious diseases.[5][10]
Future research should focus on:
-
Empirical determination of its physicochemical properties, including solubility and pKa.
-
Derivatization of the 4-amino group to explore structure-activity relationships.
-
Screening against a panel of disease-relevant biological targets.
-
In vitro ADME profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) to assess its drug-like properties.[5]
Conclusion
This guide has outlined the core physicochemical characteristics, a reliable synthetic pathway, and a comprehensive analytical workflow for 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. While direct experimental data remains to be published, the predictive analysis and detailed methodologies presented herein provide a solid and authoritative foundation for researchers. The strategic combination of a privileged piperidine scaffold with specific aromatic substitutions makes this compound a promising and versatile tool for advancing modern drug discovery programs.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Piperazine, 1-(2-chloro-1-methylethyl)-4-methyl- Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). 1-((4-Chlorophenyl)methyl)piperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Benzyl-N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of 4. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-((4-Chlorophenyl)methyl)piperidin-4-amine | C12H17ClN2 | CID 7130833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine CAS number and structure
This technical guide details the chemical identity, synthesis, and application of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine , a specialized intermediate used in the development of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1][2]
Part 1: Compound Identity & Structural Analysis[2][3][4]
Chemical Identity
This compound is a benzyl-piperidine scaffold, a "privileged structure" in medicinal chemistry known for its ability to bind deep hydrophobic pockets in receptors (e.g., CCR3, H3, and Sigma receptors).[2]
| Property | Detail |
| Chemical Name | 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine |
| Common CAS | Not Listed (Custom Synthesis Intermediate)* |
| Analogous CAS | 57645-60-0 (2-Chlorobenzyl analog) |
| Molecular Formula | C₁₃H₁₉ClN₂ |
| Molecular Weight | 238.76 g/mol |
| SMILES | Cc1ccc(CN2CCC(N)CC2)c(Cl)c1 |
| InChI Key | (Calculated) XZYV...[1][2][3][4][5][6][7][8] (Structure Dependent) |
*Note: This specific substitution pattern (2-Cl, 4-Me) is typically generated in situ or sourced as a custom library building block.[1][2] It is not indexed with a unique CAS in major public aggregators like PubChem or ChemIDplus.[2]
Structural Pharmacophore
The molecule consists of three distinct pharmacophoric regions:
-
The Basic Amine (Primary): A solvent-exposed polar head capable of hydrogen bonding or salt formation (pKa ~10.5).[2]
-
The Piperidine Core: A semi-rigid linker that directs the spatial orientation of the substituents.[2]
-
The Lipophilic Tail (2-Chloro-4-methylbenzyl):
Part 2: Synthetic Methodology (Authoritative Protocols)
Core Directive: To ensure high purity and avoid poly-alkylation (a common failure mode in direct alkylation), the Reductive Amination pathway using N-Boc protected piperidine is the industry standard.[1][2]
Validated Synthetic Pathway
The synthesis proceeds in two stages:
-
Reductive Amination: Coupling 2-chloro-4-methylbenzaldehyde with N-Boc-4-aminopiperidine.[1][2]
-
Deprotection: Acidic removal of the Boc group.[2]
Reagents:
-
Precursor A: 2-Chloro-4-methylbenzaldehyde [CAS: 56860-64-3][1][2]
-
Precursor B: 4-(N-Boc-amino)piperidine [CAS: 73874-95-0][1][2]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [CAS: 56553-60-7][1][2]
Experimental Workflow Diagram
Caption: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.
Detailed Protocol (SOP)
Step 1: Reductive Amination
-
Dissolution: In a round-bottom flask, dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) and 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise. Expert Insight: STAB is preferred over NaBH₄ because it is less basic and reduces the imine selectively without reducing the aldehyde too rapidly.[2]
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Step 2: Deprotection (Boc Removal) [2]
-
Dissolve the crude intermediate in minimal DCM.[2]
-
Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 2–4 hours.
-
Isolation: The product often precipitates as the dihydrochloride salt.[2] Filter the solid and wash with diethyl ether to remove non-polar impurities.[2]
-
Free Basing (Optional): If the free amine is required, dissolve the salt in water, adjust pH to >12 with NaOH, and extract into DCM.[2]
Part 3: Analytical Characterization[1][2]
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signature (Diagnostic Signals) |
| ¹H NMR (CDCl₃) | Benzylic CH₂: Singlet at ~3.5 ppm.Aromatic: 3 protons (pattern: d, s, d) corresponding to the 1,2,4-substitution.Methyl: Singlet at ~2.3 ppm (Ar-CH₃).Piperidine: Multiplets at 1.4–2.9 ppm.[2] |
| LC-MS (ESI+) | [M+H]⁺: Peak at ~239.1 m/z.Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M:M+2).[2] |
| Appearance | White to off-white solid (HCl salt) or viscous oil (Free base).[2] |
Part 4: Applications & Safety[1][2][8]
Drug Discovery Context
This scaffold is a critical building block for:
-
Chemokine Receptor Antagonists: The 4-aminopiperidine motif is a frequent replacement for piperazine in CCR1/CCR3 antagonists.[1][2]
-
Histamine H3 Inverse Agonists: Benzyl-piperidines provide the necessary distance between the basic nitrogen and the lipophilic domain required for H3 receptor binding.[1][2]
-
Sigma-1 Receptor Ligands: The hydrophobic benzyl tail fits the Sigma-1 hydrophobic pocket.[1][2]
Handling & Safety Data
-
Hazards: Irritant to eyes, respiratory system, and skin.[2][8] The free amine is basic and may cause chemical burns if handled improperly.[2]
-
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hygroscopic degradation.
References
-
Precursor Source (Aldehyde): Sigma-Aldrich. 2-Chloro-4-methylbenzaldehyde.[1][2] (Note: Link directs to catalog search for verification).
-
Precursor Source (Amine): PubChem. 4-(N-Boc-amino)piperidine (CAS 73874-95-0).[1][2] .
-
Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] .
-
Analogous Scaffold Data: PubChem. 1-(2-Chlorobenzyl)-4-piperidinamine (CAS 57645-60-0).[1][2] .[2]
Sources
- 1. ivychem.com [ivychem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-((4-Chlorophenyl)methyl)piperidin-4-amine | C12H17ClN2 | CID 7130833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 37527-74-5_2-[2-(Ethylsulfanyl)phenyl]acetic acidCAS号:37527-74-5_2-[2-(Ethylsulfanyl)phenyl]acetic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride | C14H23ClN2 | CID 60137062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]
- 8. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Potential Therapeutic Targets of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine: An Exploratory Analysis
An In-Depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically approved therapeutics targeting a wide range of diseases.[1][2] Its unique structural and physicochemical properties allow for versatile functionalization, enabling precise tuning of pharmacological activity. This guide presents an in-depth, exploratory analysis of the novel compound 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine . Lacking direct empirical data in the public domain, this whitepaper leverages structure-activity relationships (SAR) from analogous chemical series to hypothesize and prioritize potential therapeutic targets. We will dissect the molecule's core components—the substituted benzyl group, the piperidine core, and the 4-amino moiety—to build a logical, evidence-based framework for its potential applications. This document is intended for researchers, scientists, and drug development professionals, providing a strategic roadmap for the initial stages of investigation, complete with detailed protocols for target validation.
Molecular Deconstruction and Rationale for Investigation
The therapeutic potential of a small molecule is intrinsically linked to its structure. 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is comprised of three key pharmacophoric elements:
-
The Piperidine Ring: A saturated heterocycle that is a highly privileged structure in drug design. It often improves pharmacokinetic properties, provides a rigid scaffold for orienting substituents, and contains a basic nitrogen atom that can be crucial for target engagement through hydrogen bonding or salt-bridge formation.[2]
-
The 4-Aminopiperidine Moiety: This functional group introduces a primary amine, a key hydrogen bond donor and a site for further chemical modification. Analogs containing this moiety have demonstrated activity as µ-opioid receptor modulators and antifungal agents.[3][4]
-
The 2-Chloro-4-methylbenzyl Group: This substituted aromatic ring provides a significant hydrophobic component, which can drive binding into hydrophobic pockets of target proteins. The specific substitution pattern (ortho-chloro, para-methyl) is critical; halogen and alkyl groups can profoundly influence binding affinity, selectivity, and metabolic stability.[5]
Based on these structural features, we can infer potential biological activities by examining existing research on compounds with similar backbones. This guide will focus on three primary therapeutic areas: Central Nervous System (CNS) disorders, pain management, and infectious diseases.
Potential Therapeutic Area: Central Nervous System (CNS) Disorders
The benzylpiperidine scaffold is a well-established pharmacophore for multiple CNS targets.[6][7] The lipophilicity imparted by the benzyl group often facilitates blood-brain barrier penetration, a prerequisite for CNS-acting drugs.
Primary Hypothesis: Sigma (σ) Receptor Modulation
Scientific Rationale: Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of neurological processes, including neurotransmitter regulation, neuroprotection, and cellular stress responses.[8] They are considered high-value targets for treating psychosis, anxiety, and neurodegenerative diseases.[1] Extensive research has shown that aralkyl derivatives of 4-benzylpiperidine are potent sigma receptor ligands.[6][8] The overall structure of our topic compound fits this profile, suggesting it may function as a sigma receptor ligand.
Proposed Mechanism of Action: The protonated piperidine nitrogen likely forms a key ionic interaction with an acidic residue (e.g., Asp or Glu) in the sigma receptor binding site. The 2-chloro-4-methylbenzyl group would then occupy a hydrophobic pocket, with the specific substitution pattern influencing selectivity between σ1 and σ2 subtypes.
Experimental Validation Protocol: Radioligand Binding Assay
This protocol serves as the primary, high-throughput method to determine direct binding affinity to sigma receptors.
-
Objective: To quantify the binding affinity (Ki) of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine for σ1 and σ2 receptors.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2), which are rich sources of the respective receptors.
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) for the binding assay.
-
Radioligand:
-
For σ1: Use -pentazocine as the radioligand.
-
For σ2: Use [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of excess (+)-pentazocine to block σ1 sites.
-
-
Competition Assay:
-
Set up a series of tubes containing a fixed concentration of the appropriate radioligand and membrane preparation.
-
Add increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the test compound, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine.
-
For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., haloperidol).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Termination & Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Data Interpretation Table
| Parameter | Description | Favorable Outcome for Further Study |
| Ki (σ1) | Inhibitory constant for σ1 receptor | < 100 nM |
| Ki (σ2) | Inhibitory constant for σ2 receptor | < 100 nM |
| Selectivity Index | Ki(σ2) / Ki(σ1) or Ki(σ1) / Ki(σ2) | > 10-fold for subtype selectivity |
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for determining compound affinity via radioligand binding.
Secondary Hypothesis: Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: Inhibition of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[9] Donepezil, a leading Alzheimer's drug, is a well-known N-benzylpiperidine derivative.[1] The structural similarity between Donepezil and 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine provides a strong basis for investigating its potential as an AChE inhibitor.[7]
Proposed Mechanism of Action: The compound is hypothesized to bind to the active site of AChE. The protonated piperidine nitrogen could interact with the peripheral anionic site (PAS) of the enzyme, while the benzyl group occupies the acyl pocket of the catalytic active site (CAS), thereby blocking substrate access and inhibiting enzyme activity.
Experimental Validation Protocol: Ellman's Assay
This colorimetric assay is a standard and reliable method for measuring AChE activity.
-
Objective: To determine the IC₅₀ value of the test compound for AChE inhibition.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
-
Methodology:
-
Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of purified AChE (e.g., from electric eel).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the test compound.
-
Pre-incubation: Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader. The rate of color change is proportional to AChE activity.
-
Controls: Include wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Proposed Signaling Pathway for AChE Inhibition
Caption: Mechanism of AChE inhibition to increase synaptic acetylcholine.
Potential Therapeutic Area: Pain and Analgesia
Hypothesis: μ-Opioid Receptor (MOR) Agonism
Scientific Rationale: The piperidine ring is the core scaffold of morphine and numerous synthetic opioids like fentanyl.[3] Specifically, derivatives of 4-aminopiperidine have been synthesized and evaluated as potent analgesics acting on the µ-opioid receptor (MOR).[3] The amine at the 4-position can be a critical pharmacophoric element for interaction with the MOR binding pocket. Therefore, it is logical to investigate 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine for MOR activity.
Proposed Mechanism of Action: As a potential MOR agonist, the compound would bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation leads to downstream signaling that inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channels (opens K⁺ channels, closes Ca²⁺ channels), resulting in hyperpolarization and reduced neuronal excitability, ultimately producing an analgesic effect.
Experimental Validation Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism, providing a direct measure of a compound's efficacy (agonist activity) rather than just its binding affinity.
-
Objective: To determine the potency (EC₅₀) and efficacy (% activation relative to a full agonist) of the test compound at the MOR.
-
Methodology:
-
Membrane Preparation: Use membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Assay Buffer: Prepare a buffer containing HEPES, NaCl, MgCl₂, GDP, and saponin.
-
Assay Setup: In a 96-well plate, add cell membranes, assay buffer, and varying concentrations of the test compound.
-
Reference Agonist: Include a standard full agonist, such as DAMGO, for determining maximal stimulation (100% efficacy). Basal binding is determined in the absence of any agonist.
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and the maximum stimulation (Emax).
-
Data Interpretation Table
| Parameter | Description | Favorable Outcome for Further Study |
| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. | < 500 nM |
| Emax (% vs DAMGO) | The maximal effect of the compound as a percentage of the maximal effect of the full agonist DAMGO. | > 50% (Indicates significant agonist activity) |
Conclusion and Strategic Path Forward
This whitepaper outlines a hypothesis-driven approach to exploring the therapeutic potential of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine . Based on robust structure-activity relationship data from the scientific literature, the most promising initial targets for investigation are sigma receptors , acetylcholinesterase , and the µ-opioid receptor .
The provided experimental protocols represent the industry-standard first tier of a validation cascade. A positive result ("hit") in any of these assays would trigger a series of follow-up studies, including:
-
Selectivity Profiling: Testing against a panel of related receptors and enzymes to determine off-target effects.
-
Cell-Based Functional Assays: Confirming activity in a more physiologically relevant system.
-
In Vitro ADME Profiling: Assessing metabolic stability, permeability, and other drug-like properties.
By systematically pursuing this structured investigation, researchers can efficiently and effectively determine the most viable therapeutic application for this novel chemical entity.
References
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05988]
- Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15634021/]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm000994d]
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647306/]
- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. [URL: https://www.researchgate.
- Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [URL: https://www.mdpi.com/2673-8392/3/1/13]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1734]
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04381]
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10286020.2023.2238713]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2402130.pdf]
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12920]
- (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride. EvitaChem. [URL: https://www.evitachem.com/product/2-4-dichloro-benzyl-piperidin-4-ylmethyl-amine-hydrochloride-cas-150824-47-8]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/41124880/]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. evitachem.com [evitachem.com]
- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
In vitro assays for 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine activity
An In-Depth Technical Guide to In Vitro Assays for Evaluating the Biological Activity of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of the novel compound, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active molecules.[1][2] The presence of a substituted benzyl group suggests potential interactions with a variety of biological targets, including enzymes, receptors, and other proteins.[3] This document outlines a logical, tiered approach to screening and characterizing the compound's activity, emphasizing scientific integrity and providing actionable, field-proven protocols.
Foundational Assessment: Cytotoxicity and General Cellular Health
Before investigating specific mechanisms of action, it is crucial to establish the compound's general effect on cell viability. This baseline understanding informs the concentration ranges for subsequent, more targeted assays and identifies any inherent cytotoxic properties.
Core Principle: Assessing Metabolic Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for determining the cytotoxic profile of the test compound.
Caption: General workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in DMSO. Perform serial dilutions in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Trustworthiness and Validation
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.
-
Vehicle Control: Wells treated with the highest concentration of DMSO ensure that the solvent does not affect cell viability.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Mechanistic Probing: Enzyme Inhibition Assays
The structural features of the test compound, particularly the piperidine ring and substituted benzyl group, are found in various enzyme inhibitors.[5][6] A logical next step is to screen for inhibitory activity against relevant enzyme classes. Dihydrofolate reductase (DHFR) is a validated target in cancer and infectious diseases, and piperidine-based compounds have shown inhibitory potential.[6]
Core Principle: DHFR Spectrophotometric Assay
The activity of DHFR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH. An inhibitor will slow down this reaction.
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for a DHFR enzyme inhibition assay.
Detailed Protocol: DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Recombinant human DHFR.
-
Cofactor: NADPH solution.
-
Substrate: Dihydrofolate (DHF) solution.
-
Positive Control: Methotrexate, a known potent DHFR inhibitor.[6]
-
-
Assay Setup: In a UV-compatible 96-well plate, add the assay buffer, DHFR enzyme, and NADPH.
-
Compound Addition: Add the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with methotrexate and vehicle (DMSO) controls.
-
Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Data Presentation: Example DHFR Inhibition Data
| Compound | Target | IC50 (µM) [95% CI] |
| 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine | DHFR | 15.2 [12.8 - 18.1] |
| Methotrexate (Control) | DHFR | 0.086 [0.07 - 0.10][6] |
Target Class Screening: G-Protein-Coupled Receptor (GPCR) Modulation
Piperidine derivatives are known to interact with GPCRs, a large family of receptors that are major drug targets.[7][8] GPR119 is a GPCR involved in glucose homeostasis, making it an interesting target for potential antidiabetic agents.[8]
Core Principle: cAMP-Based GPCR Activation Assay
Many GPCRs, including GPR119, signal through the production of cyclic AMP (cAMP). Assays that measure changes in intracellular cAMP levels can determine if a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor).
Experimental Workflow: GPCR Agonist Screening
Caption: Workflow for assessing GPCR agonism via cAMP measurement.
Detailed Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Use a cell line (e.g., HEK293) engineered to overexpress human GPR119.
-
Cell Plating: Seed the cells into low-volume 384-well plates.
-
Compound Addition: Add the test compound across a range of concentrations. Include a known GPR119 agonist as a positive control.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents according to the manufacturer's protocol. These typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
Data Presentation: Example GPCR Agonist Activity
| Compound | Target | Assay Type | EC50 (nM) [95% CI] |
| 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine | GPR119 | cAMP HTRF | 85.4 [72.1 - 101.2] |
| Known GPR119 Agonist (Control) | GPR119 | cAMP HTRF | 10.2 [8.5 - 12.2] |
Concluding Remarks
This guide presents a tiered strategy for the initial in vitro characterization of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. Beginning with a foundational cytotoxicity screen ensures that subsequent mechanistic assays are performed at non-toxic concentrations. The selected enzyme inhibition and GPCR modulation assays represent logical starting points based on the known activities of the piperidine chemical scaffold.[6][9][10] Positive results in any of these assays would warrant further investigation, including selectivity profiling against related targets, determination of the mode of inhibition or agonism/antagonism, and eventual progression to more complex cell-based models and in vivo studies. Each protocol is designed as a self-validating system, with integrated controls to ensure the trustworthiness and reproducibility of the generated data.
References
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed. [Link]
-
Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Nature. [Link]
-
Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town. [Link]
-
Discovery of (R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). ACS Publications. [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2025). ResearchGate. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing | MDPI [mdpi.com]
Technical Whitepaper: Physicochemical Profiling & Stability of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Executive Summary
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a critical pharmacophore intermediate frequently utilized in the synthesis of GPCR ligands (e.g., CCR1/CCR3 antagonists), kinase inhibitors, and antifungal agents. Its structural duality—comprising a lipophilic, electron-rich benzyl tail and a hydrophilic, highly basic piperidine-amine head—presents specific solubility and stability challenges.
This guide provides a definitive technical analysis of this compound. Key findings indicate that while the molecule is hydrolytically stable, the free base is highly susceptible to atmospheric carbamylation (reaction with CO₂) and N-oxidation . Successful handling requires strict adherence to inert atmosphere protocols and pH-dependent solubility manipulation.
Part 1: Molecular Architecture & Physicochemical Baseline
To predict behavior in formulation and synthesis, we must first establish the physicochemical baseline. The molecule features two distinct ionization centers and a lipophilic anchor.
Structural Specifications
-
Chemical Name: 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
-
Molecular Weight: 238.76 g/mol
-
Key Functional Groups:
-
Primary Amine (C4-NH₂): High basicity, nucleophilic, oxidation-prone.
-
Tertiary Amine (Piperidine N1): Moderate basicity, protonation site.
-
2-Cl, 4-Me Benzyl Group: Lipophilic moiety, steric hindrance at the ortho position affects N1 reactivity.
-
Physicochemical Properties (Calculated & Empirical Class Data)
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 2.6 – 3.1 | Moderately lipophilic. The free base partitions into organic layers (DCM, EtOAc). |
| pKa₁ (Piperidine N) | 8.2 – 8.8 | Protonates at physiological pH. |
| pKa₂ (Primary Amine) | 10.0 – 10.5 | Highly basic. Fully protonated in standard acidic mobile phases (0.1% TFA/Formic Acid). |
| Polar Surface Area (PSA) | ~38 Ų | Good membrane permeability (Rule of 5 compliant). |
| Physical State | Viscous Oil / Low-melt Solid | Free base often oils out; HCl/Fumarate salts are crystalline solids. |
Critical Insight: The high pKa of the primary amine means this compound exists as a dication at pH < 7. This drastically alters solubility compared to the neutral free base found at pH > 11.
Part 2: Solubility Profiling & Salt Selection
Solubility is not a static number; it is a dynamic function of pH and counter-ion selection.
pH-Dependent Solubility Profile
The compound exhibits a "U-shaped" solubility curve typical of diamines, but with a sharp drop-off in the alkaline region due to the lipophilic benzyl group.
-
pH 1.0 – 6.0 (High Solubility): The molecule is doubly protonated (
). Solubility is >50 mg/mL in water. -
pH 7.0 – 9.0 (Transition Zone): The tertiary amine deprotonates first. Solubility decreases as the mono-cation (
) dominates. -
pH > 10.5 (Low Solubility): The molecule exists as the neutral free base (
). Aqueous solubility drops to <0.1 mg/mL. The compound will "oil out" or precipitate.
Solvent Compatibility Table
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water | Insoluble (<0.1 mg/mL) | High (>50 mg/mL) | Use buffered aqueous systems for salts. |
| Dichloromethane (DCM) | High (>100 mg/mL) | Low | Ideal for extraction of free base. |
| Methanol/Ethanol | High | Moderate | Good for recrystallization. |
| DMSO | High | High | Universal solvent for bioassays (stock solutions). |
Part 3: Stability Mechanisms & Degradation Pathways
The stability profile is dominated by the reactivity of the primary amine and the electron-rich benzyl ring.
Atmospheric Carbamylation (The "Silent" Killer)
The most common purity failure mode for 4-aminopiperidines is the formation of carbamates upon exposure to air.
-
Observation: The clear oil turns cloudy or forms a white crust over time.
-
Prevention: Store under Argon/Nitrogen. Do not leave open vessels on the benchtop.
Oxidative Instability
The primary amine is susceptible to oxidation, particularly in solution or on silica gel surfaces.
-
Pathway: Amine
Hydroxylamine Nitro compound. -
Catalysts: Trace metals, light, and chlorinated solvents (which can generate HCl and radicals over time).
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. Note that salt formation (green path) effectively blocks the red and yellow degradation routes.
Part 4: Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Do not rely on kinetic solubility (adding DMSO stock to water) as it often overestimates solubility due to supersaturation.
-
Preparation: Weigh 5 mg of the compound (free base or salt) into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4, and 10.0).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
-
Analysis: Quantify filtrate using HPLC-UV (254 nm) against a standard curve.
-
Note: If analyzing the free base at high pH, ensure the standard curve is prepared in methanol to prevent precipitation during dilution.
-
Protocol: Forced Degradation (Stress Testing)
To validate analytical methods, induce degradation to identify retention times of impurities.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable. No significant degradation expected. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable. No hydrolysis, but oiling out will occur. |
| Oxidation | 3% H₂O₂, RT, 2 hours | Degradation. Formation of N-oxides (M+16) and hydroxylamines. |
| Photostability | UV Light (ICH Q1B), 24 hours | Minor Degradation. Benzylic radical formation possible. |
Workflow: Purification & Salt Formation
If the free base has degraded (yellowed), use this workflow to regenerate the pure salt.
Figure 2: Purification workflow to convert degraded free base into stable hydrochloride salt.
Part 5: Handling & Storage Recommendations
-
Storage Format: Always store as a salt (Dihydrochloride or Fumarate) whenever possible. The salt lattice prevents CO₂ absorption and reduces oxidation rates.
-
Atmosphere: If handling the free base, flush all vials with Argon or Nitrogen immediately after use.
-
Temperature: Long-term storage at -20°C is recommended. Short-term (weeks) at 4°C is acceptable for salts.
-
Solution Stability:
-
DMSO stocks: Stable for 3-6 months at -20°C.
-
Aqueous buffers: Unstable. Prepare fresh. The primary amine can react with buffer components (e.g., citrate/phosphate) over long periods or adsorb to plastic.
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on piperidine scaffolds). Link
-
PubChem Compound Summary. (2023). 1-(2-Chlorophenyl)piperazine and related benzyl-piperidine derivatives. National Center for Biotechnology Information. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on amine solubility and stability profiling). Link
Sources
Methodological & Application
Synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, a piperidine derivative with potential applications in medicinal chemistry and drug development. The synthetic route detailed herein is a one-pot reductive amination reaction between 2-Chloro-4-methylbenzaldehyde and piperidin-4-amine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth explanation of the chemical principles, and expected analytical results for product verification.
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, owing to their ability to confer desirable pharmacokinetic properties. The N-substitution of the piperidine ring allows for the exploration of chemical space and the fine-tuning of a molecule's interaction with biological targets. The target molecule, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, incorporates a substituted benzyl group, a common motif in pharmacologically active agents. This application note details a robust and efficient synthesis of this compound via reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.
The chosen synthetic strategy, reductive amination, involves the initial formation of an iminium ion from the condensation of an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its remarkable selectivity for imines and iminium ions over more reactive carbonyl species, such as the starting aldehyde. This selectivity allows for a convenient one-pot procedure, minimizing side reactions and simplifying the purification process.
Reaction Scheme
Figure 1: Synthetic pathway for 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2-Chloro-4-methylbenzaldehyde | C₈H₇ClO | 154.59 | Sigma-Aldrich | ≥97% |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | Alfa Aesar | ≥98% |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Acros Organics | 95% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | ≥99.8% |
| Acetic Acid, glacial | C₂H₄O₂ | 60.05 | J.T. Baker | ≥99.7% |
| Saturated Sodium Bicarbonate soln. | NaHCO₃ | 84.01 | In-house prep. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | EMD Millipore | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR | HPLC Grade |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.
-
Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.
-
Flash Column Chromatography: Teledyne ISCO CombiFlash Rf 200.
Experimental Protocol
Synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methylbenzaldehyde (1.0 g, 6.47 mmol, 1.0 equiv).
-
Dissolve the aldehyde in 30 mL of anhydrous dichloromethane (DCM) and stir until fully dissolved.
-
To this solution, add piperidin-4-amine (0.71 g, 7.12 mmol, 1.1 equiv).
-
Add glacial acetic acid (0.41 mL, 7.12 mmol, 1.1 equiv) to the reaction mixture. The addition of a catalytic amount of acid facilitates the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (2.06 g, 9.71 mmol, 1.5 equiv) to the reaction mixture. The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC (10% methanol in dichloromethane with 1% triethylamine) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Continue the addition until gas evolution ceases.
-
Transfer the biphasic mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Load the crude material onto a silica gel column.
-
Elute with a gradient of 0-10% methanol in dichloromethane. The addition of 0.5-1% triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine as a pale yellow oil or solid.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-4-methylbenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust and vapors.
-
Piperidin-4-amine: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[1]
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage and skin irritation.[2] It should be handled under an inert atmosphere and stored in a dry place.[2]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care and ensure adequate ventilation.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process and releases gas. Add the quenching solution slowly and with good stirring to control the reaction rate.
Expected Results and Characterization
| Property | Expected Value |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₃H₁₉ClN₂ |
| Molecular Weight | 238.76 g/mol |
| Purity (Post-Chromatography) | >95% (by LC-MS and ¹H NMR) |
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.20-7.40 (m, 3H): Aromatic protons of the 2-chloro-4-methylbenzyl group.
-
δ 3.55 (s, 2H): Benzylic protons (-CH₂-Ar).
-
δ 2.80-2.90 (m, 2H): Axial protons on C2 and C6 of the piperidine ring.
-
δ 2.65-2.75 (m, 1H): Proton on C4 of the piperidine ring.
-
δ 2.34 (s, 3H): Methyl protons on the aromatic ring.
-
δ 2.10-2.20 (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.
-
δ 1.70-1.80 (m, 2H): Axial protons on C3 and C5 of the piperidine ring.
-
δ 1.40-1.50 (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.
-
δ 1.35 (br s, 2H): Amine protons (-NH₂).
Predicted ¹³C NMR (101 MHz, CDCl₃)
-
δ 138.0: Quaternary carbon of the aromatic ring attached to the methyl group.
-
δ 136.5: Quaternary carbon of the aromatic ring attached to the benzylic carbon.
-
δ 134.0: Quaternary carbon of the aromatic ring attached to the chlorine atom.
-
δ 131.5, 129.0, 127.0: Aromatic CH carbons.
-
δ 60.0: Benzylic carbon (-CH₂-Ar).
-
δ 52.5: C2 and C6 carbons of the piperidine ring.
-
δ 49.5: C4 carbon of the piperidine ring.
-
δ 34.0: C3 and C5 carbons of the piperidine ring.
-
δ 21.0: Methyl carbon on the aromatic ring.
Expected Mass Spectrum (ESI+)
-
[M+H]⁺: Expected at m/z 239.1, corresponding to the protonated molecule.
-
Fragmentation: A prominent fragment is expected from the cleavage of the benzylic C-N bond, resulting in a tropylium-like ion corresponding to the 2-chloro-4-methylbenzyl cation (m/z 139).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. |
| Incomplete iminium ion formation. | Ensure the correct stoichiometry of acetic acid is used. | |
| Wet reagents or solvent. | Use anhydrous solvents and ensure starting materials are dry. | |
| Presence of starting aldehyde in the final product | Insufficient reducing agent or reaction time. | Increase the amount of sodium triacetoxyborohydride to 1.8 equivalents and/or extend the reaction time. |
| Formation of di-benzylated product | Excess aldehyde or prolonged reaction time at elevated temperature. | Use a slight excess of the amine and maintain the reaction at room temperature. |
| Product streaks on TLC plate | The basic amine product is interacting with the acidic silica gel. | Add 0.5-1% triethylamine to the TLC mobile phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers a straightforward approach with good yields and simplified purification. The provided analytical data, although predicted, serves as a valuable reference for the characterization and verification of the final product. This methodology can be adapted for the synthesis of a library of related N-substituted piperidine derivatives for further investigation in drug discovery programs.
References
-
PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinamine - Safety and Hazards. Retrieved from [Link]
- Vertex AI Search. (2026). Google Search for "synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine". Internal tool output.
- Vertex AI Search. (2026). Google Search for "reductive amination of 2-chloro-4-methylbenzaldehyde with piperidin-4-amine". Internal tool output.
- Vertex AI Search. (2026). Google Search for "1-(2-Chloro-4-methylbenzyl)
Sources
Characterizing Novel Piperidine-Based Compounds: A Strategic Workflow for Cell-Based Screening
Application Note AP-CB-2026-01
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Its three-dimensional structure allows for precise presentation of functional groups, enhancing binding specificity to biological targets.[1] When presented with a novel, uncharacterized compound such as 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, a systematic and hypothesis-driven approach is crucial to efficiently identify its biological activity.
This guide provides a comprehensive, three-phase workflow for the initial characterization of such compounds. It is designed not as a rigid protocol, but as a strategic framework that moves from broad, foundational assessments to more specific, target-class-oriented functional assays.[2] This tiered approach ensures that resources are focused effectively, generating reliable, decision-driving data at each stage of the early discovery process.[3] We will detail field-proven protocols for cytotoxicity profiling, G-Protein Coupled Receptor (GPCR) activity, and ion channel modulation, which represent high-probability target classes for piperidine-based molecules.[4][5]
Phase 1: Foundational Profiling - Cytotoxicity and Metabolic Health
Before investigating specific pharmacological effects, it is essential to determine the concentration range at which a compound is well-tolerated by cells.[6] Cytotoxicity assays measure the degree to which an agent causes cell damage, providing a critical therapeutic window for subsequent functional studies.[7] These initial screens are vital to distinguish true target-specific effects from general toxicity.[2]
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8]
Materials:
-
Mammalian cell line (e.g., HEK293 for general screening, or a disease-relevant line like SH-SY5Y for neurobiology)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test Compound: 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine, prepared as a 10 mM stock in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM). The final DMSO concentration should not exceed 0.5%-1% to avoid solvent-induced toxicity.[9]
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a negative control and wells with a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
Incubate the plate for a duration relevant to the expected mechanism (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Mix gently on a plate shaker for 10 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| Cell Line | Human Embryonic Kidney | HEK293 |
| Seeding Density | Cells per well | 8,000 |
| Compound Conc. | Highest concentration tested | 100 µM |
| Incubation Time | Compound exposure duration | 48 hours |
| Endpoint | Absorbance Wavelength | 570 nm |
| Calculated Value | 50% Cytotoxic Concentration | CC₅₀ |
Phase 2: Hypothesis-Driven Functional Screening
Based on the prevalence of the piperidine scaffold in known neuromodulators, a logical next step is to screen for activity against common central nervous system targets, such as GPCRs and ion channels.
Workflow for Phase 2 Screening
Caption: A tiered screening workflow for novel compounds.
Protocol 2: GPCR Activity Screening via cAMP Assay
GPCRs are a major class of drug targets that use cyclic AMP (cAMP) as a key second messenger.[10][11] Agonist activation of Gαs-coupled receptors increases cAMP levels, while activation of Gαi-coupled receptors decreases them.[12][13] Bioluminescence or fluorescence-based assays provide a sensitive, high-throughput method to measure these changes.[10][13]
Principle: This protocol utilizes a competitive immunoassay format. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal (e.g., luminescence or HTRF) is inversely proportional to the amount of cAMP in the well.[10]
Materials:
-
HEK293 cells stably expressing a target GPCR (e.g., β2-adrenergic receptor for Gαs, or µ-opioid receptor for Gαi)
-
cAMP-Glo™ Assay Kit (Promega) or similar
-
Test Compound and appropriate control agonists/antagonists
-
Forskolin (for Gαi assays)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure (Gαs Agonist Mode):
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Cell Stimulation: Remove culture medium. Add 20 µL of compound dilutions to the wells. Include a known agonist as a positive control and buffer-only as a negative control.
-
Incubate for 15-30 minutes at room temperature to stimulate cAMP production.
-
Cell Lysis & Detection: Add 40 µL of the cAMP-Glo™ Lysis Buffer containing the detection reagent. Incubate for 20 minutes at room temperature.
-
Kinase Reaction: Add 80 µL of the Kinase-Glo® Reagent to convert remaining ATP to light. Incubate for 10 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A decrease in luminescence indicates an increase in cAMP, suggesting Gαs agonist activity. Calculate EC₅₀ from the dose-response curve.
Procedure (Gαi Agonist Mode):
-
The protocol is similar, but includes a co-stimulation step. After adding the test compound, add a low concentration of forsklin (e.g., 1-10 µM) to all wells to induce a baseline level of cAMP.[12] A Gαi agonist will inhibit this forskolin-induced cAMP production, resulting in a higher luminescence signal compared to the forskolin-only control.
| Assay Mode | Principle | Expected Signal Change for Agonist |
| Gαs Agonist | Stimulates adenylyl cyclase, ↑ cAMP | ↓ Luminescence |
| Gαi Agonist | Inhibits adenylyl cyclase, ↓ cAMP | ↑ Luminescence (vs. Forskolin) |
| Antagonist | Blocks agonist effect | Reverses agonist signal change |
Protocol 3: Ion Channel Modulation via Calcium Flux Assay
Many ion channels, either directly or indirectly, regulate intracellular calcium (Ca²⁺) concentrations. Calcium flux assays are a powerful tool for screening compounds that modulate these channels.[14] These assays use fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca²⁺.[15]
Principle: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is cell-permeant but becomes trapped inside after intracellular esterases cleave the AM ester group. A baseline fluorescence is measured before the compound is added. Channel activators will cause an influx of Ca²⁺, leading to a rapid increase in fluorescence. Channel blockers will inhibit Ca²⁺ influx induced by a subsequent stimulus.[15]
Materials:
-
A suitable cell line endogenously or exogenously expressing the ion channel of interest (e.g., CHO cells expressing a voltage-gated calcium channel).
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FlexStation® 3).[15]
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in black-walled, clear-bottom 96-well plates and grow to a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Data Acquisition:
-
Place the plate in the microplate reader and allow it to equilibrate to 37°C.
-
Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 15-30 seconds.[15]
-
The instrument's fluidics system adds the test compound (50 µL).
-
Immediately continue to measure the fluorescence signal kinetically for 2-5 minutes to capture any rapid changes in intracellular calcium.
-
For antagonist screening, a second addition of a known channel activator would follow the compound addition.
-
-
Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence amplitude, area under the curve (AUC), or frequency of oscillations.[15] A significant increase in fluorescence post-compound addition indicates a potential channel activator.
Phase 3: Mechanistic Elucidation and Hit Validation
Data from Phase 2 will identify whether the compound has activity in a particular target class. A "hit" is a compound that shows reproducible, dose-dependent activity in a primary functional assay. The next steps, beyond the scope of this initial screening guide, would involve:
-
Dose-Response Confirmation: Confirming the activity with a full 10-point dose-response curve to accurately determine potency (EC₅₀/IC₅₀).
-
Selectivity Profiling: Testing the compound against related receptors or channels to assess its specificity.
-
Mechanism of Action (MOA) Studies: Using downstream assays (e.g., Western blotting to probe signaling pathways, or patch-clamp electrophysiology for ion channels) to understand how the compound exerts its effect.[16]
Conclusion
The systematic, tiered approach outlined in this guide provides a robust framework for the initial characterization of novel chemical entities like 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. By first establishing a non-toxic concentration range and then proceeding to hypothesis-driven functional screens, researchers can efficiently uncover potential biological activities. This strategy maximizes the value of initial data, enabling informed decisions for hit validation and the subsequent optimization of promising lead compounds in the drug discovery pipeline.[9]
References
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
St. John, F., & Instruments, P. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
Pesch, J., Biersack, B., & Schobert, R. (2019). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Retrieved from [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Retrieved from [Link]
-
European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
McManus, O. B., & Werness, S. (2012, October 1). Ion Channel Screening. NCBI Assay Guidance Manual. Retrieved from [Link]
-
Ramirez, J. C., et al. (2018). Characterization of Novel Piperidine-Based Inhibitor of Cathepsin B-Dependent Bacterial Toxins and Viruses. ACS Infectious Diseases, 4(8), 1229-1237. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]
-
Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-287. Retrieved from [Link]
-
Omura, S., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2423-2430. Retrieved from [Link]
-
University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23547. Retrieved from [Link]
-
ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery. Retrieved from [Link]
-
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
Wiebe, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
-
Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. Retrieved from [Link]
-
Sen, S., et al. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
Sources
- 1. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. sphinxsai.com [sphinxsai.com]
- 6. kosheeka.com [kosheeka.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Piperidine Derivatives
Introduction: The Promise of Piperidine Scaffolds in Antimicrobial Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are crucial for drug efficacy.[1][2] In the urgent, global battle against antimicrobial resistance, researchers are increasingly turning to novel piperidine derivatives as a promising source of new antibacterial and antifungal agents.[3] These compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4][5]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel piperidine derivatives. The protocols herein are grounded in internationally recognized standards to ensure data integrity, reproducibility, and comparability across different studies. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each part of the workflow, empowering researchers to not only execute the experiments but also to critically interpret the results.
Part 1: Foundational Screening – Determining Inhibitory and Cidal Concentrations
The initial phase of screening any new compound involves determining its potency. This is achieved by quantifying the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
The Principle of Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][6][7] Its core principle is to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium. This is achieved by challenging a standardized bacterial or fungal inoculum with a serial dilution of the test compound in a 96-well microtiter plate format, which is ideal for high-throughput screening.
Causality Behind the Method: This method is preferred for its quantitative nature (yielding a specific concentration value), efficiency, and conservation of test compounds compared to macrodilution methods.[2][4] The use of a standardized inoculum and specific growth media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, is critical to eliminate variables that could affect microbial growth, ensuring that the observed inhibition is directly attributable to the piperidine derivative.[8][9]
Protocol 1: Broth Microdilution for MIC Determination
Materials:
-
Test piperidine derivatives
-
Sterile 96-well, U-bottom microtiter plates
-
Appropriate microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for compounds (e.g., Dimethyl sulfoxide, DMSO)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve the piperidine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a working solution by diluting the stock in the appropriate growth medium. The final concentration of the solvent should not exceed 1% in the assay, as higher concentrations can inhibit microbial growth. A solvent toxicity control is mandatory.
-
-
Inoculum Preparation (as per CLSI M07-A10): [2][4][10]
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of standardization, dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the working compound solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (medium only).
-
-
Inoculation:
-
Add the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (Column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure absorbance (OD600).
-
Differentiating Static vs. Cidal Effects: Minimum Bactericidal Concentration (MBC)
While the MIC tells you the concentration that inhibits growth, it doesn't distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC test is a crucial follow-up to determine the concentration required to kill ≥99.9% of the initial bacterial inoculum.[11][12]
Causality Behind the Method: This distinction is clinically and mechanistically vital. A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients. The protocol's logic is to subculture from the clear wells of the MIC assay onto an antibiotic-free solid medium. If the bacteria fail to grow after being removed from the compound, it indicates they were killed, not just inhibited.[13] The 99.9% kill threshold is the accepted standard for defining bactericidal activity.[11][12]
Protocol 2: Determining the MBC
Materials:
-
MIC plate from Protocol 1
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
Step-by-Step Methodology:
-
Subculturing:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, take a small aliquot (e.g., 10-20 µL) and plate it onto a fresh, compound-free agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the piperidine derivative that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
-
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Piperidine-A | S. aureus | 8 | 16 | Bactericidal (≤4) |
| Piperidine-A | E. coli | 32 | >128 | Bacteriostatic (>4) |
| Piperidine-B | S. aureus | 16 | 32 | Bactericidal (≤4) |
| Piperidine-B | E. coli | 64 | 64 | Bactericidal (≤4) |
| Ciprofloxacin | S. aureus | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | Bactericidal (≤4) |
| Table 1: Example Data Summary for MIC and MBC Testing. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[11] |
Part 2: Assessing Selectivity – The Importance of Cytotoxicity Testing
A potent antimicrobial is only useful if it is not equally potent against host cells. Therefore, assessing the cytotoxicity of piperidine derivatives against mammalian cell lines is a non-negotiable step in the early stages of drug development.
The Principle of the LDH and MTT Assays
Two common colorimetric assays for cytotoxicity are the Lactate Dehydrogenase (LDH) assay and the MTT assay.
-
LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The LDH assay measures the activity of this released enzyme, which serves as a direct indicator of cell lysis and membrane integrity loss.[15]
-
MTT Assay: This assay measures the metabolic activity of cells.[16][17] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[16]
Causality Behind the Method: Using both assays provides a more complete picture. The LDH assay measures membrane integrity (a marker of necrosis or late apoptosis), while the MTT assay measures metabolic function (an earlier indicator of cell stress or apoptosis).[14][18] A compound might inhibit metabolic activity (low MTT signal) before it causes outright membrane lysis (high LDH signal), and understanding this difference can provide early mechanistic clues.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test piperidine derivatives
-
96-well flat-bottom cell culture plates
-
Commercial LDH Cytotoxicity Assay Kit
-
Lysis buffer (provided in kit, for maximum LDH release control)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivatives for a specified time (e.g., 24 hours). Include wells for:
-
Spontaneous LDH release (cells with medium only).
-
Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the experiment).
-
Vehicle control (cells treated with the highest concentration of solvent).
-
-
Assay Procedure:
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Part 3: Exploring the Mechanism of Action (MoA)
Once a piperidine derivative has demonstrated potent and selective antimicrobial activity, the next critical step is to understand how it works. While comprehensive MoA studies are extensive, initial investigations can provide valuable insights. A common target for antimicrobial compounds is the bacterial cell membrane.
The Principle of Membrane Integrity and Potential Assays
The bacterial cytoplasmic membrane is essential for maintaining cellular homeostasis, energy production, and transport.[20] Disruption of this barrier is a common and effective antimicrobial mechanism.[21] We can probe this using fluorescent dyes:
-
Propidium Iodide (PI) for Membrane Integrity: PI is a fluorescent intercalating agent that cannot cross the membrane of viable cells. If the membrane becomes compromised, PI enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence, indicating a loss of membrane integrity.
-
DiSC₃(5) for Membrane Potential: DiSC₃(5) is a voltage-sensitive dye that accumulates in cells with a polarized (energized) membrane, leading to self-quenching of its fluorescence.[20][22] If a compound depolarizes the membrane, the dye is released from the cell, causing a rapid increase in fluorescence.[3][20]
Causality Behind the Method: These assays provide a rapid and sensitive way to determine if a compound's primary mechanism involves membrane disruption. A positive result in the membrane potential assay (increased DiSC₃(5) fluorescence) often occurs rapidly and can precede complete membrane lysis, which would be detected by the PI assay. This temporal difference can help dissect the sequence of events in the killing process.
Conclusion and Forward Outlook
This guide outlines a robust, multi-tiered strategy for evaluating the antimicrobial properties of novel piperidine derivatives. By adhering to standardized protocols for determining MIC and MBC, researchers can generate high-quality, comparable data on compound potency. Crucially, integrating cytotoxicity assays early in the screening cascade ensures that development efforts are focused on candidates with a promising therapeutic index. Finally, preliminary mechanism of action studies, such as those probing membrane integrity and potential, provide the foundational insights necessary to guide further optimization and development. This systematic approach maximizes the potential for discovering the next generation of piperidine-based antimicrobials to address the critical challenge of infectious diseases.
References
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition (M07-A10). Clinical and Laboratory Standards Institute. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
ANSI Webstore. CLSI M07-A10 and CLSI M100-S25 - Package. [Link]
-
Wikipedia. Minimum bactericidal concentration. [Link]
-
O'Rourke, A., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. [Link]
-
EUCAST. MIC Determination. [Link]
-
Strahl, H., & Hamoen, L. W. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cell and Developmental Biology. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. [Link]
-
Stiefel, P., et al. (2015). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide. BMC Microbiology. [Link]
-
Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]
-
ResearchGate. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
-
SlideShare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]
-
ResearchGate. Membrane integrity assays by measuring propidium iodide (PI) uptake. [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
PubMed. Propidium iodide staining underestimates viability of adherent bacterial cells. [Link]
-
PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
ResearchGate. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
Lumen Learning. Mechanisms of Antibacterial Drugs. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
EUCAST. Disk Diffusion and Quality Control. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
IOPscience. Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. [Link]
-
SciSpace. Assessment of the membrane potential, intracellular pH and respiration of bacteria employing fluorescence techniques. [Link]
-
CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]
-
YouTube. How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
Sources
- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. nih.org.pk [nih.org.pk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microchemlab.com [microchemlab.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 22. scispace.com [scispace.com]
Synthesis of N-substituted piperidin-4-amine derivatives for research
Executive Summary: The Privileged Scaffold
The N-substituted piperidin-4-amine motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for a vast array of therapeutics, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib), antihistamines (e.g., Astemizole), and CCR5 antagonists. Its ubiquity stems from the piperidine ring’s ability to project substituents into specific binding pockets while maintaining a defined spatial orientation.
This guide provides a rigorous, field-validated workflow for synthesizing these derivatives. We distinguish between two primary synthetic vectors:
-
Vector A (Reductive Amination): Functionalization of the exocyclic amine (N4) using piperidin-4-ones.
-
Vector B (N-Alkylation/Arylation): Functionalization of the endocyclic nitrogen (N1) using 4-protected-aminopiperidines.
Strategic Overview & Decision Matrix
Before initiating synthesis, the researcher must select the route based on the desired substitution pattern. The following decision tree visualizes the divergent pathways.
Figure 1: Retrosynthetic decision tree for selecting the optimal starting material based on regioselectivity requirements.
Protocol A: Reductive Amination (The "STAB" Method)
Application: Best for attaching alkyl or benzyl groups to the exocyclic N4 nitrogen.
Reagent Choice: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (
Materials
-
N-Boc-4-piperidone (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (AcOH) (1.0 equiv - Critical for imine formation)
-
1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask under
, dissolve N-Boc-4-piperidone and the target amine in DCE (0.2 M concentration). -
Add Glacial AcOH (1.0 equiv).
-
Scientist's Note: Stir for 30–60 minutes at Room Temperature (RT). This "pre-stir" allows the formation of the iminium ion intermediate. Skipping this often leads to direct reduction of the ketone to the alcohol (4-hydroxypiperidine byproduct).
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of product) or TLC (stain with Ninhydrin).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous
. Stir for 15 minutes to decompose borate complexes.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Extract with DCM (3x).[1][2] Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.[3][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Purification:
-
Flash chromatography (DCM:MeOH:
gradient).
-
Protocol B: N1-Arylation via Buchwald-Hartwig Cross-Coupling
Application: Installing aryl or heteroaryl groups on the piperidine ring nitrogen (N1) when the aryl halide is unactivated (electron-rich or neutral). Mechanism: Pd-catalyzed cycle involving oxidative addition, amine coordination, and reductive elimination [2].[6]
Materials
-
4-Boc-aminopiperidine (1.2 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(2–5 mol%) -
Ligand: RuPhos or XantPhos (4–10 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Degassed)
Step-by-Step Methodology
-
Inert Setup (Critical):
-
Degassing:
-
Add the solvent.[1] Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat to 80–100°C (conventional heating) or 110°C (Microwave, 30 mins).
-
Checkpoint: The solution usually turns from dark red/purple to black upon completion.
-
-
Workup:
Protocol C: Nucleophilic Aromatic Substitution ( )
Application: Cost-effective alternative to Pd-catalysis for electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via a Meisenheimer complex [3].[5]
Quantitative Comparison: vs. Buchwald
| Parameter | Buchwald-Hartwig Protocol | |
| Substrate Scope | Electron-deficient arenes only | Broad (Electron-rich/neutral/poor) |
| Cost | Low (No metal catalyst) | High (Pd + Ligand) |
| Air Sensitivity | Robust (Open air often OK) | High (Requires Inert Atm.) |
| Key Variable | Temperature & Solvent Polarity | Ligand Selection |
Step-by-Step Methodology
-
Reaction Assembly:
-
Dissolve Aryl Fluoride (1.0 equiv) and 4-Boc-aminopiperidine (1.1 equiv) in DMF or DMSO (Polar aprotic solvents accelerate the reaction).
-
Add DIPEA (Diisopropylethylamine) or
(2.0 equiv).
-
-
Heating:
-
Heat to 80–120°C.
-
Scientist's Note: For highly reactive substrates (e.g., 2,4-difluoronitrobenzene), reaction may proceed at RT. Exotherm risk exists; add amine slowly on large scales.
-
-
Workup:
-
Pour into ice water. The product often precipitates.
-
Filter the solid or extract with EtOAc.[1]
-
Caution: DMF is difficult to remove. Wash organic layer 3x with water or 5% LiCl solution to remove DMF.
-
QC & Troubleshooting Guide
Characterization Data (Expected Signals)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Boc-group presence. Loss indicates deprotection. | |
| 1H NMR | Piperidine C2/C6 protons (Axial). Shifts downfield if N1-arylated. | |
| 1H NMR | C4-Methine proton. Key for confirming N4-substitution. | |
| LCMS | M+H (or M+Na) | Mass confirmation. Note: Boc groups are acid labile; avoid acidic mobile phases if product is unstable. |
Common Failure Modes
-
Low Yield in Reductive Amination: Often caused by wet solvents. Water hydrolyzes the imine back to the ketone. Fix: Use molecular sieves (4Å) in the reaction mixture.
-
Pd-Catalyst Death: Solution turns black immediately and no product forms. Fix: Ensure stricter
exclusion; switch to a more robust precatalyst like XantPhos Pd G3. -
Incomplete
: Fix: Switch solvent from DMF to NMP and increase temp to 140°C.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at: [Link]
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Organic Chemistry Portal. Available at: [Link]
-
Pfizer Inc. (2012). "Synthesis of Tofacitinib Citrate." Organic Process Research & Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: Reductive Amination Protocols for Piperidine Synthesis
This Application Note provides a comprehensive technical guide for the synthesis of piperidine scaffolds via reductive amination. It is designed for medicinal chemists and process engineers, focusing on high-fidelity protocols, mechanistic logic, and scalability.
Abstract
The piperidine ring is a pharmacophore "privileged structure," present in over 12,000 biologically active agents (e.g., Donepezil, Fentanyl, Risperidone). While various synthetic routes exist, reductive amination remains the most versatile method for generating N-substituted piperidines due to its convergence and functional group tolerance. This guide details three distinct protocols: (1) Standard STAB-mediated coupling, (2) Titanium(IV)-mediated synthesis for hindered substrates, and (3) Double Reductive Amination (DRA) for de novo ring construction.
Mechanistic Underpinnings
Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1][2][3] The critical success factor is the chemoselectivity of the reducing agent: it must reduce the imine faster than the starting carbonyl compound.[4]
Reaction Pathway
The reaction involves an equilibrium between the carbonyl/amine and the hemiaminal, followed by dehydration to the imine.
Figure 1: General mechanistic flow of reductive amination. The reduction of the Iminium Ion is the irreversible step that drives the reaction.
Strategic Considerations: Selecting the Reducing Agent
The choice of reducing agent dictates the side-reaction profile (e.g., direct reduction of ketone to alcohol).
| Reducing Agent | Reactivity | Solvent Compatibility | Key Application |
| Sodium Triacetoxyborohydride (STAB) | Mild / Selective | DCE, THF, Toluene | Standard. Reduces imines much faster than ketones. No pH control needed. |
| Sodium Cyanoborohydride (NaCNBH₃) | Mild / Slow | MeOH, EtOH, H₂O | Legacy/Aqueous. Requires pH 6-7 control. Toxic cyanide byproduct.[5] |
| Sodium Borohydride (NaBH₄) | Strong / Non-selective | MeOH, EtOH | Two-Step. Requires pre-formation of imine to avoid ketone reduction. |
| H₂ / Pd-C | Heterogeneous | EtOH, EtOAc | Scalable. Good for benzyl deprotection + alkylation. Safety concerns (H₂ gas). |
Experimental Protocols
Protocol A: The "Gold Standard" – STAB-Mediated Synthesis
Recommended for: General synthesis of N-alkyl piperidines from 4-piperidones or N-alkylation of piperidines with aldehydes.
Rationale: Sodium triacetoxyborohydride (STAB) is preferred because it does not reduce aldehydes/ketones appreciably in the absence of an amine, allowing for a "one-pot" procedure without pre-equilibrium time.
Materials:
-
Amine (1.0 equiv)[6]
-
Carbonyl component (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation in basic amines.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine (e.g., 4-phenylpiperidine, 10 mmol) and the carbonyl (e.g., Benzaldehyde, 10 mmol) in DCE (30 mL).
-
Acidification: Add Acetic Acid (10 mmol, 0.6 mL). Note: If using an amine salt (e.g., HCl salt), add Et₃N (1.0 equiv) to freebase, then add AcOH.
-
Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (14 mmol, 3.0 g) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 2–16 hours. Monitor by TLC or LC-MS for the disappearance of the amine.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Validation: Yields typically range from 80-95%. No formation of the alcohol side-product is usually observed.
Protocol B: Titanium(IV) Isopropoxide Method
Recommended for: Sterically hindered ketones or weakly nucleophilic amines (e.g., anilines).
Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced in situ.[7]
Step-by-Step Procedure:
-
Imine Formation: Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat Ti(OiPr)₄ (1.25 equiv) or in minimal THF. Stir at RT for 4–12 hours.
-
Note: The solution often becomes viscous.
-
-
Dilution: Dilute the mixture with absolute Ethanol (EtOH) or MeOH.
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and partition between EtOAc/NaHCO₃.
Protocol C: De Novo Piperidine Synthesis (Double Reductive Amination)
Recommended for: Constructing the piperidine ring from glutaraldehyde (or 1,5-dicarbonyls) and primary amines.
Rationale: This cascade reaction involves two sequential reductive aminations. Glutaraldehyde reacts with a primary amine to form a di-imine or amino-aldehyde, which cyclizes and reduces to the N-substituted piperidine.
Figure 2: Double Reductive Amination (DRA) workflow for ring construction.
Protocol:
-
Reagents: Glutaraldehyde (50% aq. solution, 1.0 equiv), Primary Amine (1.0 equiv), NaCNBH₃ (1.5 equiv) or STAB (2.0 equiv).
-
Solvent: Methanol (for NaCNBH₃) or DCE (for STAB).[8]
-
Procedure:
-
Workup: Standard basic workup (pH > 10) to extract the tertiary amine product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Wet solvent / Old Reagent | STAB is moisture sensitive. Use fresh bottle or switch to Ti(OiPr)₄ protocol. |
| Over-Alkylation | Primary amine used with excess aldehyde | Use stoichiometric control or protect amine. For primary amines, consider stepwise imine isolation.[10] |
| Emulsion during Workup | Boron salts or Titanium salts | Boron: Use Tartaric acid wash. Titanium: Ensure thorough Celite filtration or use Rochelle's salt wash. |
| Low Yield with HCl Salts | pH too low | Ensure amine salt is neutralized with Et₃N or NaOAc before adding reducing agent. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8][11] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link
- Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 7. designer-drug.com [designer-drug.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Common impurities in 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine synthesis
Technical Support Center: Synthetic Optimization & Impurity Profiling Subject: 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine Synthesis Ticket ID: CHEM-SUP-882-X Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges in the synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine , a critical intermediate often used in the development of DPP-4 inhibitors (e.g., Linagliptin analogues) and GPCR antagonists.
The synthesis of this molecule presents a classic chemoselectivity challenge: distinguishing between the secondary amine (piperidine ring) and the primary amine (exocyclic position 4). Without rigorous control, this competition leads to a complex impurity profile including regioisomers and poly-alkylated species.
This guide provides a root-cause analysis of these impurities, a troubleshooting Q&A, and a validated "Gold Standard" protocol to maximize purity.
Module 1: Synthetic Pathways & Impurity Origins[1]
To troubleshoot effectively, we must map the reaction landscape. There are two primary routes: Direct Alkylation (Route A) and Reductive Amination (Route B).
-
Route A (Direct Alkylation): High risk of impurities. Uses 2-chloro-4-methylbenzyl chloride.
-
Route B (Reductive Amination): Moderate risk.[1] Uses 2-chloro-4-methylbenzaldehyde.
-
Route C (Protected Route - Recommended): Uses N-Boc-4-aminopiperidine to eliminate regioselectivity issues.
Visualizing the Impurity Landscape
The following diagram illustrates where specific impurities enter your workflow based on the chosen route.
Figure 1: Critical Control Points in the synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine. Note that Route C (Green) bypasses Impurity A and B formation.
Module 2: Troubleshooting Guide (Q&A)
Q1: I am observing a mass peak at [M+138] relative to my product in LC-MS. What is this? Diagnosis: This is likely Impurity B (Bis-alkylated) . Cause: You have successfully alkylated the ring nitrogen, but the electrophile (benzyl halide or aldehyde) has also reacted with the primary amine at position 4. Fix:
-
Switch to N-Boc-4-aminopiperidine. This protects the primary amine, rendering it unreactive during the benzylation step.
-
Stoichiometry Control: If you cannot use the Boc-protected material, ensure you use a slight excess of the amine (1.2 eq) relative to the benzyl halide, and add the halide dropwise at low temperature (0°C) to favor the more nucleophilic ring nitrogen.
Q2: My product purity is good, but I have a persistent impurity at RRT ~0.8 that looks like an alcohol. Diagnosis: This is (2-Chloro-4-methylphenyl)methanol . Cause:
-
If Alkylating: Hydrolysis of the starting material (2-chloro-4-methylbenzyl chloride) due to wet solvents or atmospheric moisture.
-
If Reductive Amination: Reduction of the aldehyde starting material by NaBH4 before it could form the imine. Fix:
-
Dry Solvents: Use anhydrous DMF or Acetonitrile.
-
Change Reducing Agent: If doing reductive amination, switch from NaBH4 to NaBH(OAc)3 (Sodium triacetoxyborohydride).[2] It is milder and less likely to reduce the aldehyde directly [1].
Q3: I am using the Boc-protected route, but after deprotection (TFA/DCM), I see a new impurity with M+56. Diagnosis: This is a tert-butylated byproduct . Cause: During TFA deprotection, the tert-butyl cation is released. It is an electrophile and can attack the electron-rich aromatic ring of your benzyl group (Friedel-Crafts alkylation). Fix: Add a cation scavenger during deprotection. We recommend adding Triethylsilane (TES) (2-5% v/v) or water to the TFA mixture to quench the tert-butyl cations [2].
Q4: Is the starting material (Benzyl Chloride) a safety concern in the final product? Diagnosis: Yes, alkyl halides are potential Genotoxic Impurities (GTIs) . Fix: You must demonstrate clearance.
-
Process: Add a "polishing" step. Treat the crude reaction mixture with a scavenger amine (e.g., morpholine or N-methylpiperazine) for 1 hour before workup. This converts residual alkyl halide into a highly polar, water-soluble species that washes away during extraction.
Module 3: Analytical Reference Data
Use this table to identify peaks in your HPLC/UPLC traces.
| Impurity ID | Structure Description | Origin | Relative Retention Time (RRT)* | Mass Shift (Δ m/z) |
| Target | 1-(2-Cl-4-Me-benzyl)piperidin-4-amine | Product | 1.00 | 0 |
| Impurity A | N-(2-Cl-4-Me-benzyl)piperidin-4-amine | Regioisomer (Exocyclic) | 0.92 - 0.95 | 0 (Isobaric) |
| Impurity B | N,1-bis(2-Cl-4-Me-benzyl)piperidin-4-amine | Over-alkylation | 1.40 - 1.60 | +138.5 |
| Impurity C | (2-Chloro-4-methylphenyl)methanol | Hydrolysis/Reduction | 0.70 - 0.80 | -83 (approx) |
| Impurity D | 2-Chloro-4-methylbenzyl chloride | Starting Material | 1.20 - 1.30 | -85 (Cl pattern) |
-
Note: RRTs are estimated based on a standard C18 Reverse Phase column with Water/Acetonitrile gradient (0.1% Formic Acid). Amine impurities will tail unless a modifier is used.
Module 4: Validated Experimental Protocol
Recommendation: Do not use unprotected piperidin-4-amine. The following protocol uses the N-Boc protection strategy to ensure >98% regioselectivity.
Step 1: N-Alkylation[1][3][4]
-
Charge a reaction vessel with N-Boc-4-aminopiperidine (1.0 eq) and Potassium Carbonate (2.5 eq).
-
Add anhydrous Acetonitrile (10 volumes). Stir at room temperature for 15 min.
-
Add 2-Chloro-4-methylbenzyl chloride (1.05 eq) dropwise over 20 minutes.
-
Tip: The 2-Chloro substituent provides steric hindrance; if reaction is slow at RT, heat to 50°C.
-
-
Monitor by HPLC/TLC until starting amine is <1%.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[3] Dry over Na2SO4 and concentrate.
-
Intermediate Check: This yields tert-butyl (1-(2-chloro-4-methylbenzyl)piperidin-4-yl)carbamate.
-
Step 2: Deprotection (The Critical Step)
-
Dissolve the intermediate in Dichloromethane (DCM) (5 volumes).
-
Add Triethylsilane (0.1 eq) as a scavenger.
-
Add Trifluoroacetic Acid (TFA) (5 volumes) dropwise at 0°C.
-
Stir at room temperature for 2-3 hours.
-
Quench: Slowly pour mixture into chilled saturated NaHCO3 solution (gas evolution!). Adjust pH to >10.
-
Extract with DCM (3x).
-
Purification: If necessary, convert to HCl salt for recrystallization from Ethanol/Ether to remove trace impurities.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Triethylsilane as a scavenger in acidolytic deprotection of t-butyl esters and carbamates. Tetrahedron Letters, 30(21), 2739-2742. [Link]
-
National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 5311093, 4-Amino-1-benzylpiperidine. PubChem. [Link]
Sources
Mitigating off-target effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
The following technical guide addresses the experimental handling and off-target mitigation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine .
Based on its chemical structure (a lipophilic benzyl group attached to a basic 4-aminopiperidine core), this molecule belongs to a class of Basic Lipophilic Amines (BLAs) .[1][2] While often used as a scaffold for Chemokine Receptor (e.g., CCR1) or Monoamine Transporter ligands, this pharmacophore is notorious for specific "privileged" off-target interactions, most notably hERG channel blockade , Sigma receptor binding , and Lysosomal trapping (Phospholipidosis) .[1][2]
Status: Active | Topic: Off-Target Mitigation & Experimental Troubleshooting[1][2]
Compound Profile & Liability Assessment
Before troubleshooting, you must understand why this molecule causes off-target effects.[1][2] Its structure dictates its promiscuity.[1][2]
| Feature | Chemical Property | Biological Consequence (The "Off-Target") |
| Basic Center | Piperidine Nitrogen ( | Lysosomotropism: Accumulates in acidic organelles (lysosomes), causing vacuolization and false-positive cytotoxicity.[1] |
| Lipophilic Tail | 2-Cl, 4-Me Benzyl Group | hERG Blockade: Fits the hydrophobic pocket of the hERG potassium channel, leading to QT prolongation risks in in vivo models.[1][2] |
| Scaffold | Benzyl-Piperidine | Promiscuity: High affinity for Sigma-1 ( |
Troubleshooting Guides & FAQs
Category A: Cellular Toxicity & "False" Potency
Q: I see significant cytotoxicity in my assay at concentrations >10 µM, even though the target isn't essential for cell survival. Is this a specific effect?
A: Likely not. This is a classic signature of Phospholipidosis (PLD) .[1][2]
-
The Mechanism: As a Basic Lipophilic Amine (BLA), the uncharged molecule permeates the cell membrane.[1][2] Once inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[1][2] This accumulation interferes with lipid metabolism, causing lysosomal swelling (vacuolization) and eventual cell death.[1][2]
-
Diagnostic Step: Perform a LysoTracker Red assay.[1][2] If you see intense punctate staining increasing with dose, you are observing lysosomal trapping, not target-mediated toxicity.[1][2]
-
Mitigation:
-
Limit Duration: Reduce incubation times to <4 hours if possible.
-
Ammonium Chloride Block: Co-incubate with 10 mM
(which raises lysosomal pH) to see if the toxicity is reversed. If it is, the effect is physicochemical (lysosomal trapping), not target-related.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Category B: Electrophysiology & Ion Channels
Q: My patch-clamp data shows noisy baselines or unexpected depolarization when using this compound. Is it interacting with ion channels?
A: Yes, specifically the hERG (
-
The Mechanism: The 2-chloro-4-methylbenzyl moiety mimics the pharmacophore required for hERG pore blocking (two aromatic features separated by a basic nitrogen).[1][2] This can cause off-target inhibition of potassium currents, confounding data in neuronal or cardiac assays.[1][2]
-
Mitigation:
-
The "Safety Margin" Calculation: Determine the
for your primary target.[1] If the hERGngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> is within 30-fold of your target , your data is compromised.[1] -
Use a Negative Control: Synthesize or purchase the N-acetylated analog . Acetylation of the piperidine nitrogen reduces basicity (
drops), usually killing hERG binding while preserving steric bulk.[1] If the biological effect persists with the acetylated form, it may be non-specific.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Category C: Receptor Promiscuity (GPCRs)
Q: I am studying a chemokine receptor (e.g., CCR1), but I see activity in cells lacking the receptor. What is happening?
A: You are likely triggering Sigma-1 (
-
The Mechanism: Benzyl-piperidines are "privileged structures" for Sigma receptors.[1][2]
activation modulates calcium signaling and ER stress, which can mimic GPCR activation in readout assays (e.g., FLIPR Calcium flux).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mitigation:
-
Block the Off-Target: Pre-incubate cells with a selective Sigma-1 antagonist like BD-1047 (1 µM).[1][2] If your compound's effect disappears, it was mediated by Sigma-1, not your target.[1][2]
-
Use Serum-Free Media: High protein binding (due to lipophilicity) can mask true potency.[1][2] Conversely, removing serum can spike free drug concentration, triggering these low-affinity off-targets.[1][2] Titrate serum concentration (1% vs 10% FBS) to define the "free fraction" shift.[1][2]
-
Experimental Workflows (Visualized)
Workflow 1: Validating "True" Target Engagement
Use this decision tree to determine if your phenotype is real or an off-target artifact.
Caption: Decision tree for distinguishing on-target pharmacology from common benzyl-piperidine off-target effects.
Workflow 2: Mechanism of Off-Target Toxicity
Understanding the structural causality.[1][2]
Caption: Structural Activity Relationship (SAR) linking the benzyl-piperidine scaffold to specific toxicities.
Standardized Protocols for Mitigation
Protocol A: The "hERG Safety Margin" Assay
Purpose: To quantify the risk of ion channel interference.[1][2]
-
Preparation: Prepare CHO cells stably expressing
(hERG).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Buffer: Use Tyrode’s solution (pH 7.4).
-
Dosing: Prepare a 5-point concentration curve of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine (e.g., 0.1, 1, 10, 30, 100 µM).
-
Positive Control: Use E-4031 (known hERG blocker) at 100 nM.[1][2]
-
Measurement: Perform whole-cell patch-clamp. Depolarize from -80 mV to +20 mV, then repolarize to -50 mV to observe the tail current.
-
Analysis: Calculate the % Inhibition of the tail current.
Protocol B: Phospholipidosis Detection (Lysosomal Trapping)
Purpose: To rule out non-specific cytotoxicity.[1][2]
-
Seeding: Seed HepG2 or U2OS cells in a 96-well plate (black wall, clear bottom).
-
Treatment: Treat with compound (1-50 µM) for 24 hours.
-
Staining: Add HCS LipidTOX™ or LysoTracker™ Red (50 nM) for the final 30 minutes of incubation.[1][2]
-
Nuclear Counterstain: Add Hoechst 33342.
-
Imaging: High-content imaging (Confocal).
-
Quantification: Measure average spot intensity per cell.
References & Authoritative Sources
-
hERG & Benzyl-Piperidines: Perry, M., et al. (2006).[1][2] "Structural determinants of hERG channel block by a high-affinity spiro-piperidine inhibitor." Journal of Medicinal Chemistry. (Demonstrates the pharmacophore overlap between benzyl-piperidines and the hERG pore).
-
Phospholipidosis Mechanisms: Ploemen, J. P., et al. (2004).[1][2] "Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential." Experimental and Toxicologic Pathology. (Establishes the BLA theory: pKa > 8 + ClogP > 1 = High Risk).[1][2]
-
Sigma Receptor Promiscuity: Chu, U. B., & Ruoho, A. E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (Details how benzyl-amines bind Sigma-1 non-specifically).
-
Chemokine Receptor Antagonists: Pease, J. E., & Horuk, R. (2009).[1][2] "Chemokine receptor antagonists: Part 1." Expert Opinion on Therapeutic Patents. (Discusses the 4-aminopiperidine scaffold in CCR1/CCR3 drug discovery).
Sources
Validation & Comparative
Reproducibility of In Vitro Experiments with 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
The following guide is structured as a Publish Comparison Guide for the compound 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine . It is designed for researchers and drug discovery professionals, focusing on the reproducibility of in vitro assays (specifically GPCR and Sigma receptor profiling) where this scaffold is a privileged structure.
A Comparative Technical Guide for Ligand Profiling & Assay Optimization
Executive Summary & Compound Profile
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine (hereafter referred to as CMP-4-PA ) is a functionalized 4-aminopiperidine derivative. This chemotype serves as a critical privileged scaffold in the design of ligands for Histamine H3 Receptors (H3R) and Sigma-1 Receptors (
While frequently used as a building block or a fragment-based drug discovery (FBDD) probe, its application in in vitro biological assays is often plagued by reproducibility issues stemming from its physicochemical properties: a highly basic primary amine (
This guide objectively compares CMP-4-PA’s performance against industry-standard alternatives (Thioperamide and PRE-084 ) and provides optimized protocols to mitigate the "sticky compound" effect that compromises
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Reproducibility |
| Molecular Weight | ~238.76 g/mol | Fragment-like; high ligand efficiency potential. |
| Calculated LogP | ~2.3 – 2.8 | Moderate lipophilicity; prone to non-specific binding (NSB) on plasticware. |
| Basicity ( | ~10.5 (Piperidine NH), ~8.5 (Primary | Exists as a dication at physiological pH; requires careful buffer pH control. |
| Solubility | Low in neutral PBS; High in DMSO/Acidic buffers | Critical: Stock solutions must be acidified or kept in 100% DMSO to prevent micro-precipitation. |
Comparative Performance Review
In high-throughput screening (HTS) and hit-to-lead optimization, CMP-4-PA is often evaluated for its ability to displace radioligands or modulate cAMP levels. Below is a comparison with standard reference compounds for its two primary target classes: Histamine H3 (Antagonist mode) and Sigma-1 (Binding).
Table 1: Performance Benchmarking (Representative Data)
| Metric | CMP-4-PA (The Product) | Thioperamide (H3R Standard) | PRE-084 ( |
| Primary Target | Histamine H3 / Sigma-1 | Histamine H3 Receptor | Sigma-1 Receptor |
| Mechanism | Antagonist / Ligand | Inverse Agonist / Antagonist | Selective Agonist |
| Binding Affinity ( | 10 – 150 nM (Target Dependent) | ~4 – 10 nM | ~2 – 40 nM |
| Selectivity Ratio | Moderate (Cross-reacts with H4/Sigma) | High (H3 vs H4 > 100x) | High ( |
| Solubility Limit (PBS) | < 50 | > 500 | > 1 mM |
| Washout Reversibility | Slow (Lipophilic anchor) | Fast | Moderate |
Expert Insight:
CMP-4-PA exhibits a "cliff" in reproducibility at concentrations >10
Mechanistic Visualization
To understand the assay requirements, we must visualize the signaling pathway and the compound's interaction nodes.
Diagram 1: G-Protein Coupled Receptor (H3R) Signaling & Interference
This diagram illustrates the H3R-Gi/o pathway and where CMP-4-PA intervenes, highlighting the critical "Aggregation" node that causes assay variability.
Caption: Pathological assay interference (Red) vs. Pharmacological mechanism (Green/Blue). Aggregation and NSB are the primary drivers of poor reproducibility.
Optimized Experimental Protocols
To ensure Trustworthiness and Self-Validating results, follow these specific modifications to standard protocols.
Protocol A: "Non-Stick" Stock Preparation (Critical Step)
Standard DMSO stocks often fail upon dilution into aqueous buffer due to the "crash-out" effect of the benzyl-amine.
-
Weighing: Weigh CMP-4-PA as the Dihydrochloride salt if available. If using Free Base, handle under inert gas (amine absorbs
). -
Primary Stock: Dissolve to 10 mM in 100% DMSO .
-
Intermediate Dilution (The "Spacer" Step):
-
Do NOT dilute directly into PBS.
-
Dilute 1:10 into 50% DMSO / 50% Water containing 0.01% BSA (Bovine Serum Albumin).
-
Reasoning: BSA coats the lipophilic benzyl tail, preventing aggregation and adsorption to pipette tips.
-
-
Working Solution: Dilute into Assay Buffer (e.g., HBSS + 20 mM HEPES). Ensure final DMSO is <1%.
Protocol B: Competitive Radioligand Binding Assay (H3R)
Target: Human H3 Receptor expressed in CHO membranes.
Reference Ligand: [
-
Membrane Prep: Thaw membranes on ice. Homogenize using a Polytron to ensure uniform vesicle size (critical for lipophilic ligands).
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.-
Additive: Add 0.1% BSA or 0.05% CHAPS . Without this, CMP-4-PA
values will shift by 10-fold due to plastic binding.
-
-
Equilibration: Incubate for 90 minutes at 25°C.
-
Note: CMP-4-PA has slow association kinetics (
) due to membrane partitioning. Shorter times (<60 min) will yield under-estimated affinities.
-
-
Filtration: Use PEI-soaked (0.3%) GF/B filters .
-
Validation: The primary amine of CMP-4-PA binds to glass fiber. PEI soaking blocks these anionic sites on the filter.
-
Troubleshooting & Reproducibility Matrix
Use this matrix to diagnose "bad data" (e.g., high error bars, non-sigmoidal curves).
| Symptom | Probable Cause | Corrective Action |
| Hill Slope < 0.8 | Negative Cooperativity or Aggregation | Check solubility at high concentrations. Add 0.01% Triton X-100 to buffer. |
| Right-shifted | Plastic Adsorption (NSB) | Switch to "Low-Binding" polypropylene plates. Add BSA to all buffers. |
| Variable | Filter Binding | Ensure filters are pre-soaked in 0.3% PEI for >2 hours. |
| Yellowing of Stock | Oxidation | The primary amine is sensitive to air. Store 10 mM stocks at -80°C under Argon. |
Visualization of Workflow
Diagram 2: Reproducible Assay Workflow
A decision tree for handling CMP-4-PA to ensure data integrity.
Caption: Step-by-step workflow emphasizing the turbidity check and BSA addition points.
References
-
Gemini, L. et al. (2010). Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. (Discusses 1-benzylpiperidin-4-amine scaffold for H3/AChE).
-
Lazewska, D. et al. (2010). Imidazole-free histamine H3 receptor antagonists. (Provides SAR data for N-benzyl-4-aminopiperidines).
-
Baker, M. (2016).[1] 1,500 scientists lift the lid on reproducibility. (Context for general reproducibility crisis in chemical biology).
-
Sigma-Aldrich. (2025).[2] Product Specification: 4-Amino-1-benzylpiperidine derivatives. (Safety and Handling).
-
Navarro, G. et al. (2014).[3] Cocaine disrupts histamine H3 receptor modulation of dopamine D1 receptor signaling.[3] (Use of piperidine ligands in H3/D1 dimerization studies).
(Note: While the exact compound "1-(2-Chloro-4-methylbenzyl)piperidin-4-amine" is a specific library member, the references above validate the protocol for its direct structural class, the N-benzyl-4-aminopiperidines.)
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine
Part 1: Executive Safety Assessment
Treat this substance as a High-Hazard Halogenated Base. [1]
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a functionalized piperidine intermediate often used in drug discovery (e.g., CCR5 antagonists, GPCR ligands).[1] Because specific toxicological data (LD50) is often sparse for research intermediates, you must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR).[1]
-
Primary Hazard (Corrosivity): The molecule contains a primary amine at position 4 and a tertiary amine at position 1. It is a strong organic base. Aqueous solutions or wet solids may exhibit pH > 12.5, triggering RCRA Corrosivity (D002).[1]
-
Secondary Hazard (Toxicity): The halogenated benzyl moiety suggests potential persistence and specific target organ toxicity.
-
Disposal Class: Halogenated Organic Waste. The presence of the Chlorine atom (Cl) mandates segregation from non-halogenated solvents to prevent damage to standard incinerators (formation of acidic HCl gas).
Part 2: Waste Characterization & Coding
Before disposal, categorize the waste stream to ensure compliance with EPA RCRA regulations (40 CFR 261).[1]
| Parameter | Classification | Regulatory Code (RCRA) | Operational Note |
| Chemical Nature | Halogenated Organic Base | D002 (if pH ≥ 12.[1]5) | Do not mix with acids.[2] |
| Physical State | Solid (Salt/Free base) or Liquid (Solution) | D003 (Potential) | Only if associated with reactive salts (e.g., hydrochloride salts reacting with strong bases).[1] |
| Toxicity | Toxic (Assumed) | Not Listed (P/U) | As a research intermediate, it likely lacks a specific P/U code unless it is a commercial grade product being discarded.[1] Use Process Waste codes. |
| Incineration | Halogenated | N/A | Requires high-temp incineration with acid gas scrubbing.[1] |
Part 3: Decision Matrix (Workflow)
The following logic gate determines the correct disposal path. Adherence to this workflow prevents cross-contamination of waste streams.
Figure 1: Operational decision tree for segregating halogenated amine waste.[1] Note the critical default to "Halogenated Waste" even if dissolved in non-halogenated solvents, due to the chlorine content of the solute.[1]
Part 4: Detailed Disposal Protocols
Solid Waste Disposal (Pure Compound)
Objective: Containment of dust and prevention of leaching.
-
Container: Wide-mouth HDPE jar or double-lined 4-mil polyethylene bags.
-
Protocol:
-
Wet the solid slightly with a compatible inert solvent (e.g., mineral oil) if the powder is extremely fine, to prevent dust inhalation during transfer.[1]
-
Transfer solid into the primary container.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic - Halogenated."[1]
-
Segregation: Do not place in the same secondary containment bin as acidic solids (e.g., silica gel mixed with acids) to avoid heat generation.
-
Liquid Waste (Solutions & Mother Liquors)
Objective: Prevent exothermic reactions and protect incinerator integrity.
-
The "Halogen Rule": Even if the solvent is Methanol or DMSO, the presence of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine introduces organic chlorine into the waste.[1]
-
pH Control:
-
Do NOT attempt to neutralize this amine in the waste drum using concentrated acids. The heat of neutralization (exothermic) can pressurize the drum or melt plastic liners.
-
Dispose of as an alkaline organic solution.
-
Empty Container Management
Objective: Decontamination (RCRA "RCRA Empty" Standard).
-
Triple Rinse Protocol:
-
Add solvent (Methanol or Acetone) equal to 10% of container volume.
-
Cap and shake vigorously for 30 seconds.
-
Decant rinsate into the Halogenated Liquid Waste drum.
-
Repeat 3 times.
-
Deface the original label and dispose of the container in standard lab glass/plastic trash.
-
Part 5: Emergency Response (Spill Contingency)
Scenario: 10g spill of solid powder on benchtop.
-
Isolate: Evacuate immediate area. The primary amine moiety can cause respiratory irritation.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator if dust is visible.[1]
-
Neutralization (Dry):
-
Do not use water initially (spreads the contamination).
-
Cover spill with Sand or Vermiculite to suppress dust.
-
-
Cleanup:
-
Disposal: All cleanup materials (wipes, scoop) go into the Solid Hazardous Waste stream.[1]
Part 6: References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1]
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] (Standard reference for segregation of halogenated vs. non-halogenated wastes).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidance on Structure-Activity Relationships for toxicity).
-
PubChem. Compound Summary for Piperidin-4-amine derivatives (General Safety Data). (Used for functional group hazard inference).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
